Predicted LogP Comparison: Lipophilicity Tuning via Aminoethyl Side Chain Extension
The target compound has a predicted LogP of 2.17, which is 0.43 log units lower than the parent 1-(diphenylmethyl)azetidin-3-ol (XLogP3-AA = 2.6) and 0.39 log units higher than the aminomethyl analog 3-(aminomethyl)-1-benzhydrylazetidin-3-ol (predicted LogP = 1.78) . This intermediate lipophilicity arises from the aminoethyl group, which adds both polar (amine) and non-polar (ethylene spacer) character relative to the comparator set. No direct experimental logD or logP measurement for the target compound was identified in the published literature; all values are computationally predicted [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 (predicted; Leyan product datasheet) |
| Comparator Or Baseline | 1-(Diphenylmethyl)azetidin-3-ol: XLogP3-AA = 2.6; 3-(Aminomethyl)-1-benzhydrylazetidin-3-ol: predicted LogP = 1.78 |
| Quantified Difference | ΔLogP = -0.43 vs. parent azetidin-3-ol; ΔLogP = +0.39 vs. aminomethyl analog |
| Conditions | In silico prediction using proprietary algorithms (vendor-provided values); no experimental logD measurement available |
Why This Matters
The LogP value of 2.17 places this compound closer to the optimal CNS drug-like range (typically LogP 1-3) than the more lipophilic parent (2.6), while retaining greater membrane permeability than the aminomethyl analog (1.78), offering a differentiated lead optimization starting point for CNS-targeted library synthesis.
- [1] PubChem CID 330448. 1-(Diphenylmethyl)azetidin-3-ol computed properties: XLogP3-AA = 2.6. Accessed May 2026. View Source
